3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO4S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 5,7-dimethoxy-1-benzothiophene-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes are scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
- 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
Uniqueness
3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is unique due to the specific positioning of its chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
926210-53-9 |
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Molecular Formula |
C11H9ClO4S |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
KLSQLDOFONCIEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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